molecular formula C13H23NO2 B12334894 tert-Butyl 4-cyclopropylpiperidine-1-carboxylate CAS No. 208245-60-7

tert-Butyl 4-cyclopropylpiperidine-1-carboxylate

Cat. No.: B12334894
CAS No.: 208245-60-7
M. Wt: 225.33 g/mol
InChI Key: DDTCBHPOGWRJIZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyclopropylpiperidine-1-carboxylate: is an organic compound belonging to the class of piperidine derivatives It is characterized by a tert-butyl ester group attached to the nitrogen atom of the piperidine ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyclopropylpiperidine-1-carboxylate typically involves the reaction of 4-cyclopropylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-cyclopropylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-cyclopropylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new pharmaceuticals due to its potential bioactivity.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-anilinopiperidine-1-carboxylate
  • tert-Butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-anilinopiperidine-1-carboxylate is used as an intermediate in the synthesis of fentanyl and related compounds. It has a phenyl group instead of a cyclopropyl group, which affects its reactivity and applications.
  • tert-Butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate is used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). The presence of a hydroxymethylphenyl group provides different binding properties compared to the cyclopropyl group.
  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is another piperidine derivative with a methoxy(methyl)carbamoyl group, which influences its chemical behavior and potential applications.

The uniqueness of tert-Butyl 4-cyclopropylpiperidine-1-carboxylate lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-cyclopropylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)14-8-6-11(7-9-14)10-4-5-10/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTCBHPOGWRJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730112
Record name tert-Butyl 4-cyclopropylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-60-7
Record name tert-Butyl 4-cyclopropylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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